molecular formula C10H14N2O3 B1394983 2-[(3-Hydroxybutyl)amino]nicotinic acid CAS No. 1220037-38-6

2-[(3-Hydroxybutyl)amino]nicotinic acid

Cat. No. B1394983
CAS RN: 1220037-38-6
M. Wt: 210.23 g/mol
InChI Key: IGCXDFLDNALDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Hydroxybutyl)amino]nicotinic acid” is a compound with the molecular formula C10H14N2O3 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of “2-[(3-Hydroxybutyl)amino]nicotinic acid” consists of a nicotinic acid core with a hydroxybutylamino group attached . The exact 3D structure is not provided in the available resources.

Scientific Research Applications

Neuroprotective Effects

2-[(3-Hydroxybutyl)amino]nicotinic acid and related compounds have shown neuroprotective effects. For instance, β-hydroxybutyrate (BHB), a ketone body, protects against stroke and neurodegenerative diseases. It activates the hydroxy-carboxylic acid receptor 2 (HCA2), which is essential for neuroprotection offered by BHB and a ketogenic diet. Nicotinic acid, an HCA2 agonist, reduces infarct size in a stroke model, highlighting the importance of HCA2 in neuroprotection. This receptor's activation induces a protective phenotype in monocytes/macrophages, involving prostaglandin D2 production, crucial for delivering a neuroprotective signal to the brain (Rahman et al., 2014).

Receptor Diversity and Pharmacology

Nicotinic acid and its analogs interact with various receptors, including nicotinic acetylcholine receptors (nAChRs) and G protein-coupled receptors (GPRs). nAChRs, implicated in neurological and neuromuscular disorders, are diverse in vertebrates, with multiple subunits contributing to a range of subtypes. The understanding of nAChR diversity is crucial for developing treatments for related disorders (Millar & Gotti, 2009).

Metabolic Pathways

Studies have explored the metabolic pathways of nicotinic acid and related compounds. For example, the conversion of 3-hydroxyanthranilic acid to nicotinic acid in Neurospora has been studied, revealing insights into the metabolism of tryptophan to nicotinic acid (Leifer et al., 1950).

Synthesis and Applications in Medicinal Chemistry

Efficient synthesis methods for nicotinic acid-based compounds, including pseudopeptides with potential medicinal applications, have been developed. This synthesis involves coupling 2-cyanonicotinic acid with methyl esters of amino acids, leading to the creation of pseudopeptides with an amidoxime function on the pyridine ring (Ovdiichuk et al., 2015).

properties

IUPAC Name

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXDFLDNALDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=CC=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxybutyl)amino]nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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